An In-depth Technical Guide to 2-Amino-5-iodobenzotrifluoride (CAS: 97760-97-9)
An In-depth Technical Guide to 2-Amino-5-iodobenzotrifluoride (CAS: 97760-97-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-iodobenzotrifluoride, a key fluorinated building block in organic synthesis. Also known by its synonym 4-iodo-2-(trifluoromethyl)aniline, this compound is of significant interest to researchers and drug development professionals due to its utility as a versatile intermediate in the preparation of complex organic molecules and active pharmaceutical ingredients (APIs). This document details its chemical and physical properties, provides established synthesis protocols, outlines its role in pharmaceutical manufacturing with a specific focus on the synthesis of Mabuterol, and summarizes essential safety and handling information. The guide is structured to be a practical resource, featuring tabulated data for quick reference and detailed diagrams to illustrate synthetic pathways and logical relationships.
Chemical and Physical Properties
2-Amino-5-iodobenzotrifluoride is a substituted aniline that combines the structural features of an amino group, an iodine atom, and a trifluoromethyl group on a benzene ring. These functionalities impart unique reactivity and properties to the molecule, making it a valuable synthon.
Table 1: Chemical and Physical Properties of 2-Amino-5-iodobenzotrifluoride
| Property | Value | Reference(s) |
| CAS Number | 97760-97-9 | [1] |
| Molecular Formula | C₇H₅F₃IN | [2] |
| Molecular Weight | 287.02 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 262 °C | [2] |
| Density | 1.948 g/cm³ | [2] |
| Flash Point | 112 °C | [2] |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [2] |
| pKa | 0.67 ± 0.10 (Predicted) |
Synthesis of 2-Amino-5-iodobenzotrifluoride
There are two primary reported methods for the synthesis of 2-Amino-5-iodobenzotrifluoride.
Iodination of 2-(Trifluoromethyl)aniline
This is a common and direct method for the preparation of 2-Amino-5-iodobenzotrifluoride.[4]
Experimental Protocol:
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Materials:
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2-(Trifluoromethyl)aniline
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Iodine
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Sodium bicarbonate (NaHCO₃)
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Appropriate solvent (e.g., water, diethyl ether)
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Procedure:
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In a suitable reaction vessel, dissolve 2-(Trifluoromethyl)aniline in an aqueous solution of sodium bicarbonate.
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Cool the mixture in an ice bath to maintain a low temperature.
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Slowly add powdered iodine in portions to the stirred reaction mixture. The reaction is typically monitored for the disappearance of the iodine color.
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After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
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The crude product, which may precipitate from the reaction mixture, is collected by filtration.
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The collected solid is washed with water and a solution of sodium thiosulfate to remove any unreacted iodine.
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The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure 2-Amino-5-iodobenzotrifluoride.
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Synthesis from 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one and p-Iodoaniline
An alternative synthesis route involves the reaction of a hypervalent iodine reagent with p-iodoaniline.[5]
Experimental Protocol:
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Materials:
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1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
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p-Iodoaniline
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Nickel hydroxide (catalyst)
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Potassium carbonate (base)
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Dimethyl sulfoxide (DMSO) (solvent)
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Procedure:
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To a reaction flask containing DMSO, add 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (1.0 eq.), p-iodoaniline (3.0 eq.), nickel hydroxide (catalyst), and potassium carbonate (3.0 eq.).[5]
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Heat the reaction mixture to 35 °C and stir for 2 hours.[5]
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Upon completion of the reaction, the mixture is subjected to a standard work-up procedure to isolate the product.[5]
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Purification of the crude product is performed to obtain 2-Amino-5-iodobenzotrifluoride.
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Applications in Drug Development
The unique substitution pattern of 2-Amino-5-iodobenzotrifluoride makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and iodo groups provide versatile handles for further chemical transformations.
Synthesis of Mabuterol
A notable application of 2-Amino-5-iodobenzotrifluoride is its use as a starting material in the multi-step synthesis of Mabuterol, a selective β2 adrenoreceptor agonist.[4] The synthesis of Mabuterol from this intermediate involves a series of transformations, including protection of the amino group, nucleophilic aromatic substitution, and subsequent modifications.[4]
Potential as a Building Block for Kinase Inhibitors
Reactivity Profile
The chemical reactivity of 2-Amino-5-iodobenzotrifluoride is dictated by its three key functional groups.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 2-Amino-5-iodobenzotrifluoride.
Table 2: Spectroscopic Data of 2-Amino-5-iodobenzotrifluoride
| Technique | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| FT-IR | Characteristic peaks for N-H stretching (amines), C-F stretching (trifluoromethyl group), and C-I stretching are expected. Specific peak list not available in searched literature. |
| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 287. Fragmentation pattern would likely involve loss of I, CF₃, and other fragments. Specific data not available in searched literature. |
Note: While specific spectral data for the title compound was not found in the initial searches, related compounds show predictable patterns that can be inferred.
Safety and Handling
Proper handling of 2-Amino-5-iodobenzotrifluoride is essential to ensure laboratory safety. The following information is a summary of available safety data.
Table 3: Safety Information for 2-Amino-5-iodobenzotrifluoride
| Hazard Category | Description |
| GHS Pictograms | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work in a well-ventilated area or under a fume hood. |
| First Aid Measures | In case of skin contact: Wash off with soap and plenty of water.In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.If inhaled: Move person into fresh air.If swallowed: Rinse mouth with water. |
This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
2-Amino-5-iodobenzotrifluoride is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules like Mabuterol and a promising scaffold for the development of new therapeutics, including kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a useful resource for researchers and chemists in the field of drug discovery and development. Further research into its spectroscopic characterization and toxicological profile would be beneficial for its broader application.
